molecular formula C12H13NO5 B2547810 Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate CAS No. 312598-51-9

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate

Cat. No.: B2547810
CAS No.: 312598-51-9
M. Wt: 251.238
InChI Key: YNAGFUQOMIAQJN-UHFFFAOYSA-N
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Description

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para-position with a methoxy-linked 2-oxo-1,3-oxazolidin-5-yl moiety. The oxazolidinone ring is a five-membered heterocycle containing oxygen and nitrogen atoms, with a ketone group at position 2. However, the compound’s specific biological profile remains underexplored in the provided evidence. Its synthesis likely involves coupling a methyl 4-hydroxybenzoate precursor with an oxazolidinone derivative, though explicit synthetic details are absent in the evidence.

Properties

IUPAC Name

methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-11(14)8-2-4-9(5-3-8)17-7-10-6-13-12(15)18-10/h2-5,10H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAGFUQOMIAQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-oxo-1,3-oxazolidine-5-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Comparisons

Oxazolidinone Derivatives
  • Linezolid & Tedizolid: These second-generation oxazolidinones feature fluorinated aryl groups and acetamidomethyl substituents, critical for binding to the bacterial 50S ribosomal subunit. Linezolid’s 3-fluoro-4-morpholinophenyl group enhances activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Radezolid : Contains a triazole-methylamine side chain, improving activity against linezolid-resistant strains and community-acquired pathogens like Haemophilus influenzae .
Thiazolidinone Derivatives
  • Compounds 5b and 5h (): These derivatives replace the oxazolidinone core with a thiazolidinone (sulfur-containing) ring. Substitutions such as indole and hydroxyphenyl groups confer antibacterial and antifungal activity, with 5b showing promise as a lead compound .
Heterocyclic Ethers and Esters
  • Quinoline-Based Ethers (): While structurally distinct, these compounds highlight the role of π–π stacking and hydrogen bonding in crystallinity and solubility.
  • Triazine Derivatives (): Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate features a triazine core, which increases steric bulk and may limit membrane permeability relative to the target compound’s oxazolidinone .

Key Observations :

Physicochemical and Structural Properties

Solubility and Crystallinity
  • Quinoline Ethers (): Extensive π–π stacking in crystal structures suggests low aqueous solubility. The target compound’s oxazolidinone and ester groups may reduce such interactions, improving solubility .
  • Triazine Derivatives (): Bulky triazine cores likely decrease solubility, whereas the target compound’s smaller oxazolidinone ring may enhance dissolution .
Hydrogen Bonding Potential
  • Linezolid’s acetamidomethyl group forms hydrogen bonds with ribosomal RNA, a feature absent in the target compound. This could limit antibacterial efficacy unless compensated by the benzoate group’s interactions .

Biological Activity

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate, a member of the oxazolidinone class, has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₁₃NO₅
  • Molecular Weight: 251.2353 g/mol
  • CAS Number: 312598-51-9

The compound features an oxazolidinone ring, which is significant for its interaction with biological systems.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. Notably, it can inhibit protein synthesis by binding to ribosomal proteins, which affects the translation process in cells .

Cellular Effects

This compound modulates several cellular processes:

  • Cell Signaling Pathways: It influences pathways that regulate gene expression and cellular metabolism.
  • Gene Expression: The compound can alter the activity of transcription factors, leading to changes in the expression of genes associated with cell growth and differentiation .

The mechanism by which this compound exerts its effects involves:

  • Binding to Ribosomal Proteins: This disrupts normal protein synthesis.
  • Subcellular Localization: The compound's localization within cellular compartments affects its functional activity .

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antibacterial properties. For instance:

  • Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
BacteriaMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0040.008
Enterobacter cloacae0.0040.008

The most sensitive bacteria were found to be Enterobacter cloacae, while E. coli exhibited greater resistance .

Case Studies

A study evaluated the antibacterial activity of various oxazolidinone derivatives against a range of bacterial strains:

  • Compound Efficacy: The most potent compound exhibited an MIC of 0.004 mg/mL against E. coli and En. cloacae.
  • Comparison with Antibiotics: The tested compounds outperformed traditional antibiotics like ampicillin and streptomycin by significant margins .

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